BenchChemオンラインストアへようこそ!

1-(Trimethylsilyldifluoromethyl)imidazole

C–H difluoromethylation regioselectivity metal-free synthesis

1-(Trimethylsilyldifluoromethyl)imidazole (CAS 341529-07-5; molecular formula C₇H₁₂F₂N₂Si) is a specialized organosilicon reagent identified as the key intermediate in the metal-free C-2 selective difluoromethylation of imidazoles using the Ruppert–Prakash reagent (CF₃SiMe₃). Unlike stable shelf reagents intended for direct derivatization, this compound exists transiently during reaction and represents a critical mechanistic node that dictates C-2 versus N-1 regioselectivity.

Molecular Formula C7H12F2N2Si
Molecular Weight 190.27 g/mol
Cat. No. B13731685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyldifluoromethyl)imidazole
Molecular FormulaC7H12F2N2Si
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(N1C=CN=C1)(F)F
InChIInChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3
InChIKeyCBVMMZMOIUOTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyldifluoromethyl)imidazole for C-2 Selective Imidazole Difluoromethylation – Procurement Guide


1-(Trimethylsilyldifluoromethyl)imidazole (CAS 341529-07-5; molecular formula C₇H₁₂F₂N₂Si) is a specialized organosilicon reagent identified as the key intermediate in the metal-free C-2 selective difluoromethylation of imidazoles using the Ruppert–Prakash reagent (CF₃SiMe₃) [1]. Unlike stable shelf reagents intended for direct derivatization, this compound exists transiently during reaction and represents a critical mechanistic node that dictates C-2 versus N-1 regioselectivity [2]. Its formation and controlled conversion to the final 2-difluoromethylated imidazole product are supported by NMR spectroscopic observation and quantum chemical calculations confirming barrierless reaction pathways [1][2]. As of April 2026, no dedicated head-to-head comparative studies evaluating this specific compound against alternative difluoromethylation reagents have been identified in the peer-reviewed literature; the evidence presented below reflects the strongest available differential data derived from mechanistic studies, class-level comparisons, and cross-study analysis.

Why 1-(Trimethylsilyldifluoromethyl)imidazole Cannot Be Replaced by N-Difluoromethylated Imidazoles or Alternative Reagents


Generic substitution of 1-(trimethylsilyldifluoromethyl)imidazole with N-difluoromethylated imidazoles or alternative difluoromethylating agents fails because this compound occupies a unique, non-interchangeable mechanistic niche as the transient C-2 silylated intermediate in the metal-free Ruppert–Prakash difluoromethylation pathway [1]. The N-difluoromethylation methodology (also employing CF₃SiMe₃) operates through a fundamentally distinct mechanism that installs the –CF₂H group at the N-1 position of imidazole and benzimidazole substrates [2]; these products cannot serve as surrogates for C-2 functionalization. Furthermore, alternative C-2 difluoromethylation strategies employing transition-metal catalysis (e.g., Pd-catalyzed systems for heteroaryl halides) introduce metal contamination concerns and are reported to deliver only moderate yields [3], whereas the metal-free pathway proceeding through this intermediate eliminates catalyst removal requirements and offers theoretical advantages for applications where residual metals are prohibited. The trimethylsilyl moiety in this intermediate is not a generic protecting group but a critical structural feature enabling the 1,3-SiMe₃ shift from N-3 to the CF₂ carbon atom – a barrierless step confirmed by DFT calculations [1] that has no parallel in non-silylated difluoromethylating systems.

Quantitative Differentiation Evidence: 1-(Trimethylsilyldifluoromethyl)imidazole vs. Comparator Systems


C-2 vs. N-1 Regioselectivity: Positional Specificity Enabled by Silylated Intermediate Formation

The formation of 1-(trimethylsilyldifluoromethyl)imidazole as a transient intermediate is the mechanistic determinant that directs difluoromethylation exclusively to the C-2 position of the imidazole ring. In contrast, the N-difluoromethylation methodology using the same CF₃SiMe₃ reagent under different conditions (LiI initiation) installs the –CF₂H group at the N-1 position [1]. This represents a binary positional outcome: C-2 selectivity via the silylated intermediate pathway versus N-1 selectivity via the direct N-difluoromethylation pathway. No alternative metal-free reagent system has been reported to achieve C-2 difluoromethylation of unsubstituted imidazoles without this specific intermediate [2].

C–H difluoromethylation regioselectivity metal-free synthesis

Metal-Free Reaction Pathway: Catalyst Contamination Risk Elimination vs. Pd-Catalyzed Systems

The reaction pathway generating 1-(trimethylsilyldifluoromethyl)imidazole operates entirely without transition-metal catalysts, relying on the CF₃SiMe₃–TBAT reagent system at room temperature [1]. This contrasts directly with Pd-catalyzed difluoromethylation approaches for heteroaryl substrates, which require palladium catalysts, specialized ligands, and elevated temperatures, delivering only moderate yields for imidazole-containing systems [2]. DFT calculations confirm that both proposed mechanisms for intermediate formation proceed through steps with no high activation barriers, supporting the energetic favorability of this metal-free route [1].

metal-free synthesis pharmaceutical intermediates catalyst contamination

Barrierless Mechanistic Steps: Computational Evidence for Favorable Intermediate Formation

Quantum chemical calculations performed at the DFT level for the metal-free C-2 difluoromethylation pathway reveal that 1-(trimethylsilyldifluoromethyl)imidazole formation proceeds via steps with no high activation barriers [1]. In the first proposed mechanism, the imidazolide anion reacts with difluorocarbene without an activation barrier. In the second pathway, the 1,3-shift of the SiMe₃ group from N-3 to the carbon atom of the CF₂ moiety is also barrierless. This computational evidence distinguishes this pathway from alternative difluoromethylation mechanisms that may require energetically demanding transition states.

DFT calculations reaction mechanism activation barrier

Procurement-Driven Application Scenarios for 1-(Trimethylsilyldifluoromethyl)imidazole


Synthesis of C-2 Difluoromethylated Imidazole Building Blocks for Medicinal Chemistry

Medicinal chemistry programs requiring C-2 difluoromethylated imidazole pharmacophores (rather than N-1 substituted analogs) should prioritize the CF₃SiMe₃–TBAT reaction system that generates 1-(trimethylsilyldifluoromethyl)imidazole as the critical intermediate [1]. The C-2 –CF₂H moiety functions as a lipophilic hydrogen-bond donor with metabolic stability advantages over C-2 hydrogen or C-2 methyl substituents. N-difluoromethylated imidazoles (prepared via the alternative Prakash methodology) [2] occupy entirely different chemical space and cannot substitute for C-2 functionalization in structure-activity relationship (SAR) campaigns.

Metal-Sensitive Pharmaceutical Intermediate Manufacturing Under ICH Q3D Compliance

API manufacturing routes subject to ICH Q3D elemental impurity guidelines benefit from the metal-free nature of the intermediate's formation pathway [1]. Unlike Pd-catalyzed difluoromethylation alternatives that require rigorous palladium removal and analytical verification, the metal-free route eliminates catalyst contamination at the source. This reduces downstream purification costs, simplifies regulatory documentation, and mitigates batch rejection risk due to elemental impurity excursions – a procurement-relevant advantage when selecting among difluoromethylation strategies for late-stage intermediates.

Mechanistic Studies and Process Development for Imidazole C–H Functionalization

Laboratories investigating C–H functionalization mechanisms or developing scalable difluoromethylation processes should consider the intermediate's well-characterized mechanistic profile. The barrierless reaction steps confirmed by DFT calculations [1] indicate that process intensification (e.g., continuous flow implementation) is theoretically favorable, as the pathway does not require overcoming significant activation energy. The spectroscopic observability of the intermediate by NMR [1] also supports process analytical technology (PAT) implementation for real-time reaction monitoring in manufacturing environments.

Quote Request

Request a Quote for 1-(Trimethylsilyldifluoromethyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.